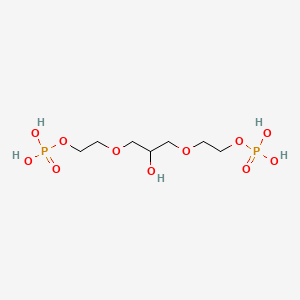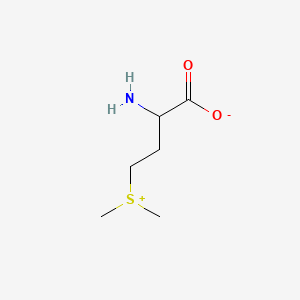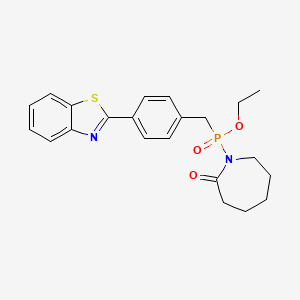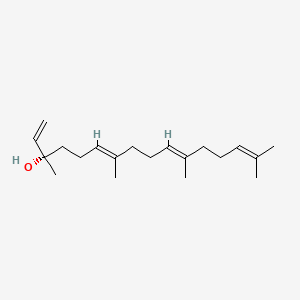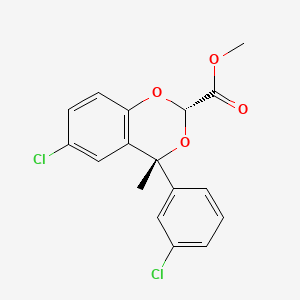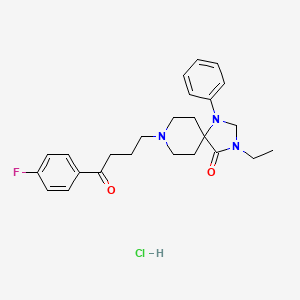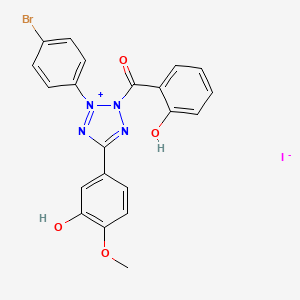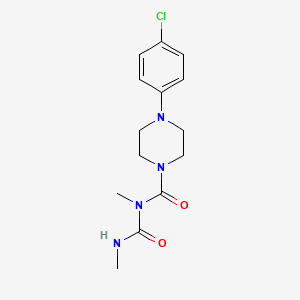
1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2,4-dimethylallophanoyl group and a 4-chlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine typically involves the reaction of 4-(4-chlorophenyl)piperazine with 2,4-dimethylallophanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to receptors or enzymes, leading to changes in cellular function and activity.
類似化合物との比較
1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(2,4-Dimethylphenyl)-4-(4-chlorophenyl)piperazine
- 1-(2,4-Dimethylbenzoyl)-4-(4-chlorophenyl)piperazine
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
特性
CAS番号 |
80712-15-8 |
|---|---|
分子式 |
C14H19ClN4O2 |
分子量 |
310.78 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-N-methyl-N-(methylcarbamoyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H19ClN4O2/c1-16-13(20)17(2)14(21)19-9-7-18(8-10-19)12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3,(H,16,20) |
InChIキー |
FTGMMLMFHUBVSX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


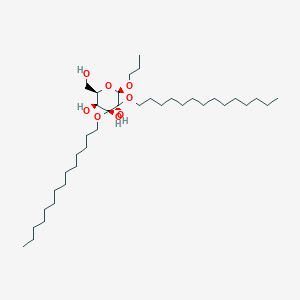
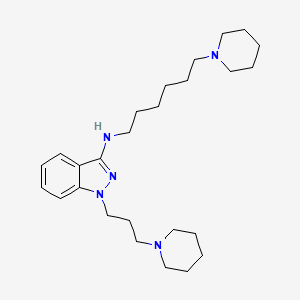
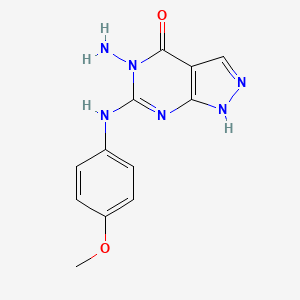
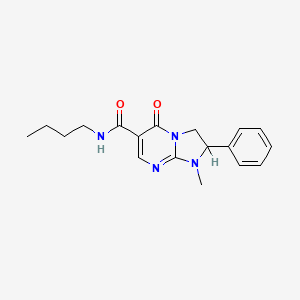
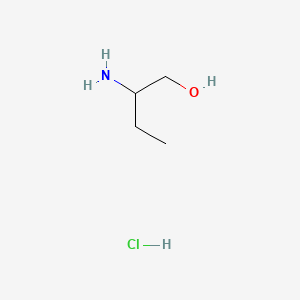
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
